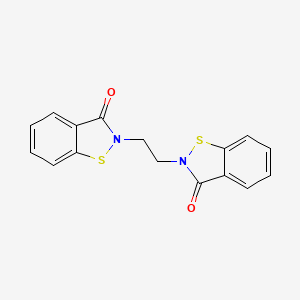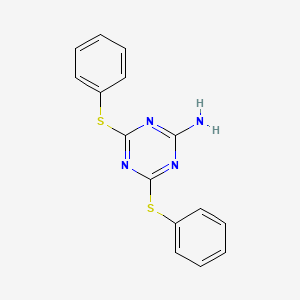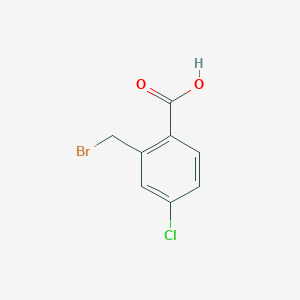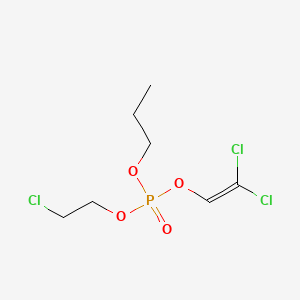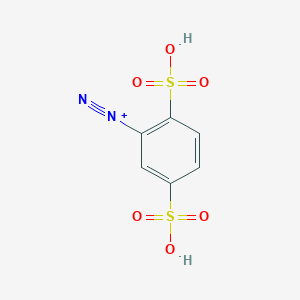
2,5-Disulfobenzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Disulfobenzene-1-diazonium is an aromatic diazonium salt characterized by the presence of two sulfonic acid groups at the 2 and 5 positions on the benzene ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Disulfobenzene-1-diazonium typically involves the diazotization of 2,5-disulfobenzenamine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction is conducted at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of crystallization techniques for purification is also common, where the barium salts of the compound are crystallized and subsequently protonated using cation-exchange resins .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Disulfobenzene-1-diazonium undergoes various types of reactions, including:
Substitution Reactions: These include Sandmeyer reactions where the diazonium group is replaced by halides, cyanides, or hydroxyl groups using copper salts or other nucleophiles
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo dyes
Common Reagents and Conditions:
Copper(I) chloride, Copper(I) bromide, Copper(I) cyanide: Used in Sandmeyer reactions to introduce chloride, bromide, and cyanide groups, respectively.
Phenols and amines: Used in azo coupling reactions to form azo compounds.
Major Products:
Aryl halides, aryl cyanides, and phenols: Products of substitution reactions.
Azo compounds: Products of coupling reactions.
Aplicaciones Científicas De Investigación
2,5-Disulfobenzene-1-diazonium has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and functionalized materials.
Biology and Medicine: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as a precursor for metal-organic frameworks
Mecanismo De Acción
The reactivity of 2,5-Disulfobenzene-1-diazonium is primarily due to the presence of the diazonium group, which is a good leaving group. This allows the compound to undergo substitution reactions where the diazonium group is replaced by various nucleophiles. The mechanism typically involves the formation of an aryl radical, which is then attacked by the nucleophile .
Comparación Con Compuestos Similares
- Benzenediazonium chloride
- 2,4-Disulfobenzene-1-diazonium
- 4-Sulfobenzene-1-diazonium
Comparison: 2,5-Disulfobenzene-1-diazonium is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its reactivity in various chemical reactions. This makes it more versatile compared to other diazonium salts that may lack such functional groups .
Propiedades
Número CAS |
63245-24-9 |
|---|---|
Fórmula molecular |
C6H5N2O6S2+ |
Peso molecular |
265.2 g/mol |
Nombre IUPAC |
2,5-disulfobenzenediazonium |
InChI |
InChI=1S/C6H4N2O6S2/c7-8-5-3-4(15(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H-,9,10,11,12,13,14)/p+1 |
Clave InChI |
QZTCRHOJZUDGNU-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


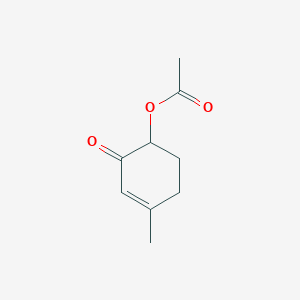

![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
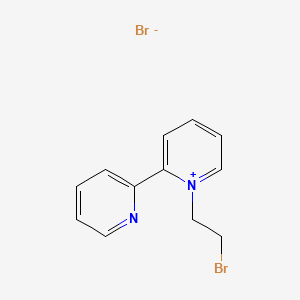
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)

